molecular formula C17H20ClN B2849950 3,3-Diphenylpiperidine hydrochloride CAS No. 24056-60-8; 31314-39-3

3,3-Diphenylpiperidine hydrochloride

Cat. No.: B2849950
CAS No.: 24056-60-8; 31314-39-3
M. Wt: 273.8
InChI Key: OKUKAYBAYQSEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diphenylpiperidine hydrochloride is a piperidine derivative featuring two phenyl groups substituted at the 3-position of the piperidine ring, with a hydrochloride salt form enhancing its solubility and stability. For instance, N-ethyl-3,3-diphenylpiperidine (65) was synthesized via triflic acid-mediated reactions with benzene, achieving moderate yields (). The hydrochloride form likely shares synthetic strategies with related compounds, such as acid-mediated alkylation or halogenation ().

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-diphenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N.ClH/c1-3-8-15(9-4-1)17(12-7-13-18-14-17)16-10-5-2-6-11-16;/h1-6,8-11,18H,7,12-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUKAYBAYQSEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison Table

Property 3,3-Diphenylpiperidine HCl 4,4-Diphenylpiperidine HCl
Molecular Weight ~283.8 g/mol ~283.8 g/mol
Phenyl Substitution 3,3-position 4,4-position
Synthesis Yield Moderate (e.g., 65%–85%) Quantitative ()
Pharmacological Role Under investigation Antihistaminic ()

Halogen-Substituted Analogs: 3-Chloro-5,5-diphenylpiperidine Hydrochloride

  • Molecular Formula : C₁₇H₁₇ClN•HCl ().
  • Structural Feature : Chlorine at the 3-position and phenyl groups at 5,5-positions.
  • Synthesis : Produced via TBAI-catalyzed alkylation followed by HCl treatment, yielding 85% ().
  • Reactivity : The chlorine substituent enhances electrophilicity, making it a potent alkylating agent.

Comparison Table

Property 3,3-Diphenylpiperidine HCl 3-Chloro-5,5-diphenylpiperidine HCl
Molecular Weight ~283.8 g/mol 319.7 g/mol ()
Key Substituent Phenyl groups Cl and phenyl groups
Synthetic Yield Moderate 85% ()
Application Pharmacological studies Alkylating agent ()

Functional Group Variations: 4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO•HCl ().
  • Structural Feature : Diphenylmethoxy group at the 4-position.
  • Pharmacology : Similar piperidine derivatives (e.g., diphenylpyraline hydrochloride) exhibit antihistaminic activity ().

Comparison Table

Property 3,3-Diphenylpiperidine HCl 4-(Diphenylmethoxy)piperidine HCl
Molecular Weight ~283.8 g/mol 303.83 g/mol ()
Functional Group Phenyl groups Diphenylmethoxy
Pharmacological Role Under investigation Antihistaminic ()

Phenoxy-Substituted Derivatives

  • Example: 3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride ().
  • Structural Feature: Phenoxy-ethyl chain at the 3-position.
  • Synthesis : Typically involves nucleophilic substitution or coupling reactions.

Comparison Table

Property 3,3-Diphenylpiperidine HCl 3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl
Molecular Weight ~283.8 g/mol ~325.9 g/mol ()
Key Substituent Phenyl groups Phenoxy-ethyl chain
Application Broad pharmacological potential Serotonin reuptake modulation ()

Fluorinated Analogs: 3,3-Difluoropiperidine Hydrochloride

  • Molecular Formula : C₅H₉F₂N•HCl ().
  • Structural Feature : Fluorine atoms at the 3,3-positions.

Comparison Table

Property 3,3-Diphenylpiperidine HCl 3,3-Difluoropiperidine HCl
Molecular Weight ~283.8 g/mol 141.6 g/mol ()
Key Substituent Phenyl groups Fluorine atoms
Synthetic Complexity High (multi-step synthesis) Moderate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3-Diphenylpiperidine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Starting Materials : Use diphenyl ketone derivatives and piperidine precursors for condensation reactions .

Reduction and Cyclization : Catalytic hydrogenation or borohydride reduction forms the piperidine ring, followed by cyclization under acidic conditions .

Purification : Recrystallization or column chromatography ensures high purity (>98%) .

  • Critical Factors : Temperature (optimal range: 60–80°C for cyclization), solvent polarity (e.g., ethanol vs. dichloromethane), and stoichiometric ratios of reactants significantly impact yield.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on the piperidine and phenyl rings. For example, aromatic protons appear at δ 7.2–7.5 ppm, while piperidine protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 296.1 for C17_{17}H19_{19}NCl) .
  • Infrared (IR) Spectroscopy : Bands near 2500 cm1^{-1} (N-H stretch) and 700 cm1^{-1} (C-Cl stretch) confirm hydrochloride formation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or deliquescence .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential acute toxicity .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in this compound synthesis, and what analytical methods validate chiral resolution?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .
  • Validation : Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) and polarimetric analysis quantify enantiomeric excess (ee >99%) .
  • Case Study : Structural analogs like R(+)-3-PPP hydrochloride demonstrate how enantiopurity affects receptor binding (e.g., σ1 vs. σ2 receptor selectivity) .

Q. How can contradictions in reported biological activity data (e.g., receptor binding vs. functional assays) be resolved?

  • Methodological Answer :

  • Assay Design : Compare radioligand binding (e.g., 3^3H-labeled assays) with functional cAMP inhibition in cell lines (e.g., HEK-293T) to distinguish binding affinity from efficacy .
  • Structural Modifications : Introduce substituents (e.g., 4-methoxy vs. 3-chloro groups) to isolate steric/electronic effects on activity .
  • Data Normalization : Use reference standards (e.g., haloperidol for σ receptor studies) to calibrate inter-lab variability .

Q. What experimental strategies are recommended for studying the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Monitor cytochrome P450 (CYP) isoforms (e.g., CYP3A4) using isoform-specific inhibitors .
  • In Vivo Studies : Administer radiolabeled compound (e.g., 14^{14}C) to track urinary/fecal excretion and identify metabolites via tandem MS .
  • Computational Modeling : Use QSAR models to predict metabolic hotspots (e.g., N-demethylation sites) .

Q. How can researchers design structure-activity relationship (SAR) studies to improve the selectivity of 3,3-Diphenylpiperidine derivatives for specific targets?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at the 4-position of the phenyl ring to enhance selectivity for dopamine D2 vs. serotonin 5-HT2A_{2A} receptors .
  • Pharmacophore Mapping : Overlay crystal structures of target receptors (e.g., PDB: 6CM4) to identify key hydrogen-bonding or hydrophobic interactions .
  • High-Throughput Screening (HTS) : Test derivatives against panels of GPCRs or ion channels to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.